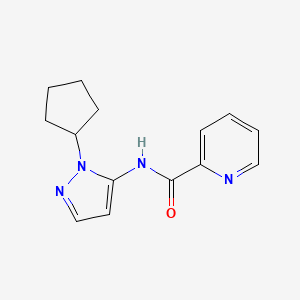
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide, also known as CPP or CPPene, is a chemical compound that has been widely studied for its potential as a therapeutic agent. CPPene is a pyrazole derivative that has been shown to have anti-cancer and anti-inflammatory properties.
Wirkmechanismus
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene works by inhibiting the activity of an enzyme called topoisomerase II. This enzyme is involved in DNA replication and is essential for cell division. By inhibiting topoisomerase II, N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene has also been shown to have antioxidant properties, which may help protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene. One area of interest is in developing new formulations of N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene that are more soluble and easier to work with. Another area of interest is in exploring the potential of N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene in combination with other drugs to enhance its anti-cancer effects.
Synthesemethoden
The synthesis of N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene involves the reaction of 2-cyclopentyl-3-hydroxy-1,4-naphthoquinone with 3-amino-2-pyridinecarboxamide in the presence of a base. The resulting product is then treated with a reducing agent to yield N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells. N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(12-7-3-4-9-15-12)17-13-8-10-16-18(13)11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNSWMRNZXPJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)
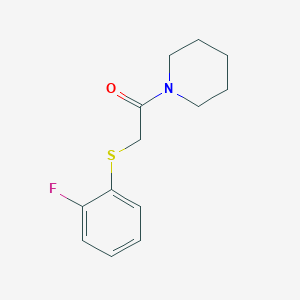
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
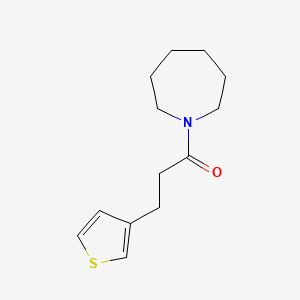
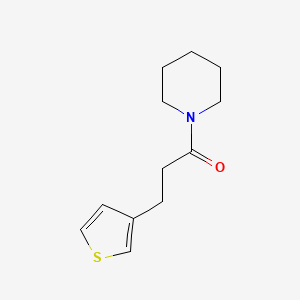
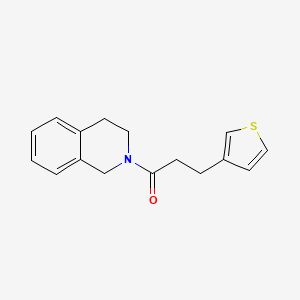
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)

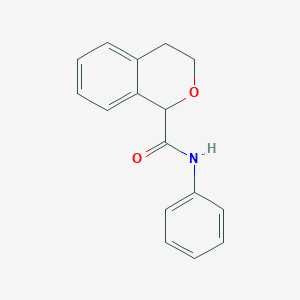
![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)